4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine
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Overview
Description
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with fluorobenzenesulfonyl and fluorophenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-fluorophenylpyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine: Shares a similar core structure but with a pyridazine ring instead of pyrimidine.
4-(1-Piperazinyl)aniline: Contains the piperazine moiety but lacks the pyrimidine and fluorophenyl groups.
Uniqueness
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18F2N4O2S |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H18F2N4O2S/c21-16-3-1-15(2-4-16)19-13-20(24-14-23-19)25-9-11-26(12-10-25)29(27,28)18-7-5-17(22)6-8-18/h1-8,13-14H,9-12H2 |
InChI Key |
YSTDADYSVTZEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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